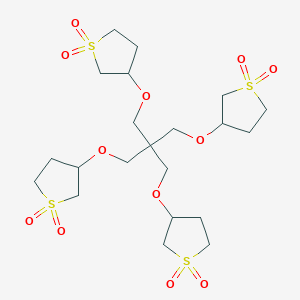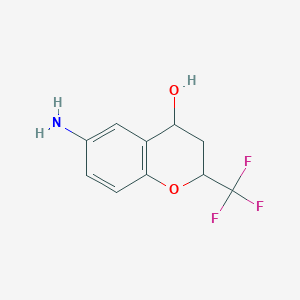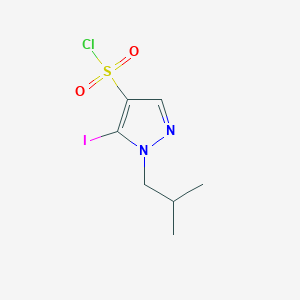
Thiophene, 3,3',3'',3'''-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1',1',1'',1'',1''',1'''-octaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3,3’,3’‘,3’‘’-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1’,1’,1’‘,1’‘,1’‘’,1’‘’-octaoxide] is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its multiple tetrahydrothiophene units linked through a neopentanetetrayltetraoxy core, making it a unique and highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3,3’,3’‘,3’‘’-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1’,1’,1’‘,1’‘,1’‘’,1’‘’-octaoxide] typically involves multi-step organic reactions. The process begins with the formation of the tetrahydrothiophene units, which are then linked through the neopentanetetrayltetraoxy core. Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the tetrahydrothiophene units and the neopentanetetrayltetraoxy core.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3,3’,3’‘,3’‘’-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1’,1’,1’‘,1’‘,1’‘’,1’‘’-octaoxide] undergoes various chemical reactions, including:
Oxidation: Conversion to thiophene 1,1-dioxides using oxidizing agents.
Reduction: Partial or complete reduction to form thiophene 1-oxides or other derivatives.
Substitution: Electrophilic substitution reactions, similar to those observed in benzene.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include thiophene 1,1-dioxides, thiophene 1-oxides, and various substituted thiophene derivatives .
Scientific Research Applications
Thiophene, 3,3’,3’‘,3’‘’-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1’,1’,1’‘,1’‘,1’‘’,1’‘’-octaoxide] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiophene, 3,3’,3’‘,3’‘’-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1’,1’,1’‘,1’‘,1’‘’,1’‘’-octaoxide] involves its interaction with molecular targets through its sulfur-containing heterocyclic structure. The compound can participate in various biochemical pathways, including oxidative desulfurization and electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Thiophene 1,1-dioxide: A simpler thiophene derivative with similar oxidation properties.
Thiophene 1-oxide: Another thiophene derivative known for its reactivity and thermal lability.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A thiophene-fused molecule used in organic electronics.
Uniqueness
Thiophene, 3,3’,3’‘,3’‘’-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1’,1’,1’‘,1’‘,1’‘’,1’‘’-octaoxide] is unique due to its highly functionalized structure, which provides multiple reactive sites and enhances its versatility in various chemical and industrial applications.
Properties
CAS No. |
25935-88-0 |
|---|---|
Molecular Formula |
C21H36O12S4 |
Molecular Weight |
608.8 g/mol |
IUPAC Name |
3-[3-(1,1-dioxothiolan-3-yl)oxy-2,2-bis[(1,1-dioxothiolan-3-yl)oxymethyl]propoxy]thiolane 1,1-dioxide |
InChI |
InChI=1S/C21H36O12S4/c22-34(23)5-1-17(9-34)30-13-21(14-31-18-2-6-35(24,25)10-18,15-32-19-3-7-36(26,27)11-19)16-33-20-4-8-37(28,29)12-20/h17-20H,1-16H2 |
InChI Key |
UCXMXIJZQBBGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OCC(COC2CCS(=O)(=O)C2)(COC3CCS(=O)(=O)C3)COC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B12225030.png)

![[(5Z)-4-oxo-5-(pyridin-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12225040.png)
![4-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B12225041.png)

![5-Bromo-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12225053.png)

![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12225066.png)
![4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12225073.png)


![N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B12225108.png)
![2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12225117.png)
![2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan](/img/structure/B12225125.png)
